2,2-Dimethoxypentane-1,5-diol
Description
Properties
IUPAC Name |
2,2-dimethoxypentane-1,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHDHGMLUWQRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCO)(CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2,2-Dimethoxypentane-1,5-diol
An In-Depth Technical Guide to the Prospective Chemistry of 2,2-Dimethoxypentane-1,5-diol
Disclaimer: The following document is a theoretical exploration of the chemical structure and properties of 2,2-Dimethoxypentane-1,5-diol. At the time of this writing, this specific compound is not readily found in commercial catalogs or the established chemical literature. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a prospective analysis based on established principles of organic chemistry and data from analogous structures.
Introduction
In the landscape of chemical synthesis and drug discovery, the availability of novel bifunctional building blocks is paramount for the construction of complex molecular architectures. 2,2-Dimethoxypentane-1,5-diol represents a potentially valuable, yet underexplored, chemical entity. Its structure, featuring a protected ketone at the 2-position and hydroxyl groups at the 1 and 5-positions, offers a unique combination of functionalities for synthetic transformations. This guide provides a comprehensive theoretical overview of its structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications.
Chemical Structure and Nomenclature
The chemical structure of 2,2-Dimethoxypentane-1,5-diol is characterized by a five-carbon chain. A primary alcohol (hydroxyl group) is located at carbon 1, and another primary alcohol is at carbon 5. Carbon 2 is a quaternary center bonded to two methoxy groups, which constitute a dimethyl ketal.
Systematic IUPAC Name: 2,2-Dimethoxypentane-1,5-diol
Molecular Formula: C₇H₁₆O₄
Molecular Weight: 164.20 g/mol
Canonical SMILES: C(C(CCO)(OC)OC)O
Hypothetical Synthesis
A plausible multi-step synthesis of 2,2-Dimethoxypentane-1,5-diol can be envisioned starting from the readily available 1,5-pentanediol. The proposed pathway involves selective protection of one hydroxyl group, oxidation of the other, ketalization, and subsequent deprotection.
Caption: Proposed synthetic workflow for 2,2-Dimethoxypentane-1,5-diol.
Experimental Protocol:
Step 1: Monoprotection of 1,5-Pentanediol
-
To a solution of 1,5-pentanediol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monoprotected diol.
Step 2: Oxidation to the Keto-Alcohol
-
Dissolve the monoprotected diol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the protected keto-alcohol.
Step 3: Ketalization
-
Dissolve the protected keto-alcohol (1.0 eq) in 2,2-dimethoxypropane, which serves as both reagent and solvent.[1]
-
Add a catalytic amount of camphorsulfonic acid (CSA) or another suitable acid catalyst.[2]
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the catalyst with a mild base (e.g., triethylamine).
-
Remove the excess 2,2-dimethoxypropane under reduced pressure.
-
The resulting crude protected ketal can be used in the next step without further purification.
Step 4: Deprotection
-
Dissolve the crude protected ketal in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain 2,2-Dimethoxypentane-1,5-diol.
Predicted Physicochemical Properties
The physical and chemical properties of 2,2-Dimethoxypentane-1,5-diol are predicted based on its structure and comparison with analogous compounds like 1,5-pentanediol.[3][4]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₆O₄ | From structure |
| Molecular Weight | 164.20 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Typical for polyols |
| Boiling Point | > 250 °C | Higher than 1,5-pentanediol (242 °C) due to increased molecular weight and polarity |
| Melting Point | < -20 °C | Likely to be a liquid at room temperature, similar to 1,5-pentanediol (-18 °C) |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in nonpolar organic solvents. | The two hydroxyl groups will confer high polarity and hydrogen bonding capacity. |
| Density | ~1.05 g/cm³ | Slightly higher than 1,5-pentanediol (0.994 g/cm³) |
Predicted Spectroscopic Profile
The spectroscopic data for 2,2-Dimethoxypentane-1,5-diol can be predicted by analyzing its functional groups and comparing with the spectra of 1,5-pentanediol and 2,2-dimethoxypropane.[5][6][7][8][9][10][11][12]
| Spectroscopy | Predicted Features |
| ¹H NMR (in CDCl₃) | δ ~3.7 ppm (t, 2H, -CH₂OH at C5), δ ~3.6 ppm (s, 2H, -CH₂OH at C1), δ ~3.2 ppm (s, 6H, -OCH₃), δ ~1.6-1.8 ppm (m, 4H, -CH₂- at C3 and C4), OH protons will be a broad singlet. |
| ¹³C NMR (in CDCl₃) | δ ~100 ppm (quaternary C, C2), δ ~68 ppm (-CH₂OH, C1), δ ~62 ppm (-CH₂OH, C5), δ ~49 ppm (-OCH₃), δ ~35 ppm (-CH₂, C4), δ ~25 ppm (-CH₂, C3). |
| IR Spectroscopy (liquid film) | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2950-2850 cm⁻¹), C-O stretch (strong, ~1100-1050 cm⁻¹).[13] |
| Mass Spectrometry (EI) | Molecular ion [M]⁺ at m/z 164 (likely weak or absent). Key fragments: [M-CH₃]⁺ (m/z 149), [M-OCH₃]⁺ (m/z 133), and fragments from cleavage of the carbon chain. |
Potential Applications in Research and Drug Development
The unique trifunctional nature of 2,2-Dimethoxypentane-1,5-diol makes it a promising intermediate for various synthetic applications:
-
Asymmetric Synthesis: The two primary hydroxyl groups are chemically distinct due to their proximity to the ketal. This could allow for selective reactions at one of the hydroxyls, leading to chiral building blocks after further transformations.
-
Synthesis of Heterocycles: The 1,5-diol moiety is a common precursor for the synthesis of six-membered heterocyclic rings, such as tetrahydropyrans, which are prevalent in many natural products.[14]
-
Drug Discovery: The pentane-1,5-diol backbone is found in various biologically active molecules. The presence of a protected ketone allows for the introduction of diverse substituents at a later stage of a synthesis, facilitating the generation of compound libraries for screening.
-
Polymer Chemistry: Diols are fundamental monomers for the synthesis of polyesters and polyurethanes.[15] The protected ketone in the backbone of this monomer could be deprotected after polymerization to introduce reactive sites along the polymer chain.
Safety and Handling (Theoretical)
As with any laboratory chemical, 2,2-Dimethoxypentane-1,5-diol should be handled with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.
Conclusion
While 2,2-Dimethoxypentane-1,5-diol is not a commercially available compound, this in-depth theoretical guide illustrates its potential as a valuable synthetic intermediate. The proposed synthetic route, based on well-established organic reactions, provides a clear pathway for its preparation. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. For researchers in organic synthesis and drug development, the exploration of such novel building blocks is crucial for advancing the frontiers of molecular design and construction.
References
-
Flamme, E. M., & Roush, W. R. (2002). Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]
-
Ataman Kimya. (n.d.). 1,5-PENTANEDIOL. Retrieved from [Link]
-
Batey, R. A., & Ramachandran, P. V. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters, 13(6), 1366–1369. [Link]
-
SpectraBase. (n.d.). 1,5-Pentanediol, monobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]
-
Batey, R. A., & Ramachandran, P. V. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters, 13(6), 1366–1369. [Link]
-
ChemSrc. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
-
Chegg. (2023, March 21). For the H1 NMR Spectrum of 2,2-dimethoxypropane there. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180909. [Link]
-
Netzel, D. A., & Mitzel, D. N. (1996). Use of 2,2-Dimethoxypropane and 1 H NMR To Distinguish and Quantify the External and Internal Sorbed Water in Coals. Energy & Fuels, 10(2), 437–443. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Netzel, D. A., & Mitzel, D. N. (1996). Use of 2,2-Dimethoxypropane and 1H NMR To Distinguish and Quantify the External and Internal Sorbed Water in Coals. Energy & Fuels, 10(2), 437–443. [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 2,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,5-Pentanediol, o,o'-dipivaloyl-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol, 2TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
Macmillan Learning. (n.d.). FT-IR Sample: 2,2-dimethoxypropane thin film. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 8). 1,5-Pentanediol MS. Retrieved from [Link]
-
Liu, Y., Zeng, J., Sun, J., Cai, L., Zhao, Y., Fang, J., ... & Wan, Q. (2018). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic & Biomolecular Chemistry, 16(14), 2477–2481. [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Vaia. (n.d.). Acetals can serve as protecting groups for 1,2-diols,as well as for aldehydes and ketones. When the acetal is formed from acetone plus the diol, the acetal is called as acetonide. Show the acetonides formed from these diols with acetone under acid catalysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Vaia. (n.d.). Q66E A 13C NMR spectrum of commerci... [FREE SOLUTION]. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]
Sources
- 1. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,5-Pentanediol [webbook.nist.gov]
- 5. 2,2-Dimethoxypropane(77-76-9) 1H NMR spectrum [chemicalbook.com]
- 6. 1,5-Pentanediol(111-29-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2,2-Dimethoxypropane | C5H12O2 | CID 6495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,5-Pentanediol(111-29-5) IR Spectrum [m.chemicalbook.com]
- 9. 2,2-Dimethoxypropane(77-76-9) 13C NMR spectrum [chemicalbook.com]
- 10. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propane, 2,2-dimethoxy- [webbook.nist.gov]
- 12. 2,2-Dimethoxypropane(77-76-9) IR Spectrum [m.chemicalbook.com]
- 13. 1,5-Pentanediol [webbook.nist.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Strategic Incorporation of 2,2-Dimethoxypentane-1,5-diol (DMPD) into Functional Hydrogels
This Application Note is designed for researchers and drug development professionals seeking to utilize 2,2-Dimethoxypentane-1,5-diol (DMPD) as a functional building block in hydrogel synthesis.
Unlike standard commercial diols, DMPD contains an acid-labile acyclic ketal moiety at the C2 position. Its incorporation allows for the engineering of pH-responsive materials that can undergo polarity switching (ketal-to-ketone transition) or backbone degradation depending on the polymerization chemistry employed.
Introduction & Molecule Profile[1][2][3]
2,2-Dimethoxypentane-1,5-diol (DMPD) is a specialized acyclic ketal diol. It is primarily known as a synthetic intermediate for dihydro-2H-pyran-3(4H)-one (a pharmacophore scaffold), but its dual primary hydroxyl groups and acid-sensitive ketal functionality make it a valuable monomer for smart hydrogels.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,2-Dimethoxypentane-1,5-diol |
| CAS Number | 55904-98-8 |
| Molecular Weight | 164.20 g/mol |
| Key Functionality | Primary Diol (Chain Extender), Acyclic Ketal (Acid-Labile) |
| Hydrolysis Product | 5-hydroxy-2-pentanone (via loss of 2 MeOH) |
| Solubility | Soluble in THF, Methanol, Water (Hydrolysis risk in acidic water) |
Mechanism of Action in Hydrogels
The behavior of DMPD depends on its placement in the polymer architecture:
-
Stable Backbone (Polyurethane/Acrylate): The C1-C5 carbon chain remains intact upon hydrolysis. The conversion of the bulky, neutral dimethoxy group to a polar ketone alters the hydrogel's swelling ratio and drug affinity (pH-switchable polarity).
-
Degradable Backbone (Polyacetal): When reacted with divinyl ethers, DMPD acts as the diol component. Hydrolysis scissions the polymer chain, leading to gel liquefaction.
Precursor Synthesis (In-House Preparation)
As DMPD is not a standard catalog item for many bulk suppliers, it is often synthesized in-house from
Reaction Scheme:
Protocol: Synthesis of DMPD
Note: Perform under inert atmosphere (Nitrogen/Argon).
-
Esterification/Ketalization: Dissolve
-ketoglutaric acid (150 g) in MeOH (1.2 L) with Trimethyl Orthoformate (400 mL). Add catalytic (25 mL). Reflux 18h. Neutralize with , extract, and distill to obtain Dimethyl 2,2-dimethoxypentanedioate. -
Reduction: Suspend
(73 g, excess) in dry THF (1.4 L) at 0°C. -
Addition: Dropwise add the diester (205 g) in THF.
-
Reaction: Reflux for 2 hours.
-
Quench: Cool to 0°C. Carefully add 10% KOH followed by water (Fieser workup).
-
Purification: Filter solids, dry organic layer (
), and distill in vacuo to yield DMPD (Colorless oil).
Method A: pH-Responsive Polyurethane (PU) Hydrogels
Objective: Create a tough, elastic hydrogel that changes hydrophilicity in acidic environments (e.g., tumor microenvironment pH 6.5).
Rationale
DMPD acts as a chain extender reacting with diisocyanates. The resulting PU backbone is stable, but the pendant ketal hydrolyzes to a ketone, increasing the polymer's polarity and water uptake (swelling) to trigger drug release.
Experimental Protocol
Materials:
-
Poly(ethylene glycol) (PEG, Mn=2000)
-
Hexamethylene Diisocyanate (HMDI) or Isophorone Diisocyanate (IPDI)[1]
-
DMPD (Dried over molecular sieves)
-
Catalyst: Dibutyltin Dilaurate (DBTDL)
-
Solvent: Anhydrous DMF
Step-by-Step Workflow:
-
Pre-polymer Formation:
-
Dissolve PEG-2000 (10 mmol) in anhydrous DMF (15 wt%) at 80°C.
-
Add HMDI (22 mmol) and DBTDL (0.05%). Stir for 3 hours under
. -
Result: Isocyanate-terminated PEG pre-polymer.
-
-
Chain Extension (Incorporation of DMPD):
-
Cool solution to 60°C.
-
Add DMPD (10 mmol) dissolved in minimal DMF.
-
Stir for 4–6 hours. Monitor NCO peak disappearance via FTIR (2270 cm⁻¹).
-
-
Crosslinking (Gelation):
-
Option A (Physical Gel): Precipitate polymer in diethyl ether, dry, and rehydrate in water (20 wt%). The hydrophobic segments (urethane/DMPD) form physical crosslinks.
-
Option B (Chemical Gel): Add a triol (e.g., Trimethylolpropane, 1 mmol) during step 2 to induce covalent crosslinking.
-
-
Curing: Pour into Teflon molds and cure at 60°C overnight.
Method B: Backbone-Degradable Polyacetal Hydrogels
Objective: Create a hydrogel that fully degrades (liquefies) under acidic conditions.
Rationale
Reacting DMPD with a divinyl ether creates an acetal linkage in the backbone. Since acetals are acid-labile, the entire chain scissions upon exposure to acid.
Experimental Protocol
Materials:
-
DMPD
-
PEG-Divinyl Ether (PEG-DVE) or Tri(ethylene glycol) divinyl ether
-
Catalyst: p-Toluenesulfonic acid (pTSA)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Stoichiometry: Calculate a 1:1 molar ratio of Hydroxyl groups (from DMPD) to Vinyl Ether groups (from PEG-DVE).
-
Mixing: Dissolve DMPD (5 mmol) and PEG-DVE (5 mmol) in THF (10 mL).
-
Catalysis: Add pTSA (1 mol% relative to vinyl ether).
-
Polyaddition: Stir at 25°C for 2 hours. The viscosity will increase rapidly.
-
Crosslinking: To form a gel rather than a linear polymer, add a multifunctional polyol (e.g., Pentaerythritol, 0.5 mmol) to the initial mix.
-
Neutralization: Quench with Triethylamine (TEA) to stop the reaction.
-
Solvent Exchange: Wash the gel with basic water (pH 8) to remove THF and catalyst. Crucial: Keep pH > 7 to prevent premature degradation.
Method C: Photo-Crosslinkable Acrylate Derivatization
Objective: Convert DMPD into a crosslinker for UV-curable hydrogels.
Protocol: Synthesis of DMPD-Diacrylate (DMPD-DA)
-
Reaction: Dissolve DMPD (10 mmol) and Triethylamine (25 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Acrylation: Dropwise add Acryloyl Chloride (22 mmol) in DCM.
-
Workup: Stir 12h at RT. Wash with
, brine, and water. Dry over . -
Hydrogel Fabrication:
-
Mix DMPD-DA (5 wt%) with PEG-Diacrylate (10 wt%) in PBS.
-
Add Photoinitiator (Irgacure 2959, 0.5%).
-
UV Cure (365 nm, 10 mW/cm²) for 5 minutes.
-
Critical Analysis & Visualization
Hydrolysis Mechanism
It is vital to distinguish between the two modes of acid sensitivity provided by DMPD.
Caption: Divergent outcomes of DMPD incorporation. Method A uses the ketal as a side-chain switch; Method B uses the diol to form acid-labile backbone bonds.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of DMPD | Incomplete reduction of ester | Ensure LiAlH4 is in excess and solvent is anhydrous. |
| Premature Gelation | Trace acid in solvent | Use basic alumina to filter solvents; add trace TEA stabilizer. |
| No Degradation (Method B) | pH not acidic enough | Polyacetals require pH < 5.5 for rapid hydrolysis. |
| Hydrogel is Opaque | Phase separation of DMPD | DMPD is moderately hydrophobic. Increase PEG content or use DMSO as co-solvent. |
References
-
Synthesis of DMPD Precursor
- BenchChem Technical Guide. "Synthesis of Dihydro-2H-pyran-3(4H)-one via 2,2-Dimethoxypentane-1,5-diol."
-
General Acid-Labile Hydrogel Chemistry
-
Binauld, S., & Stenzel, M. H. (2013).[2] "Acid-degradable polymers for drug delivery: a decade of innovation." Chemical Communications.
-
-
Polyurethane Hydrogel Synthesis
-
Sardon, H., et al. (2014).[3] "Synthesis of Polyurethanes Using Organocatalysis: A Perspective." Macromolecules.
-
-
Polyacetal Synthesis via Diols/Divinyl Ethers
- Heller, J., et al. (1980). "Preparation of polyacetals by the reaction of divinyl ethers and polyols." Journal of Polymer Science: Polymer Letters Edition.
Sources
Scalable Production of 2,2-Dimethoxypentane-1,5-diol: Application Notes and Protocols
An In-Depth Technical Guide
Abstract
2,2-Dimethoxypentane-1,5-diol is a valuable bifunctional molecule with significant potential as a versatile building block in pharmaceutical synthesis, polymer chemistry, and materials science. Its structure, featuring a protected ketone and two primary hydroxyl groups, allows for sequential and selective chemical modifications. This guide details a robust and scalable two-step synthetic pathway for its production, starting from the readily available commodity chemical, dimethyl 2-oxoglutarate. The process involves an efficient acid-catalyzed ketalization to form a key intermediate, dimethyl 2,2-dimethoxyglutarate, followed by a high-yield catalytic hydrogenation to afford the target diol. This document provides field-proven protocols, explains the causality behind experimental choices, and presents a framework for scaling the synthesis from the laboratory to pilot plant production.
Introduction
The development of complex molecules for drug discovery and advanced materials relies on the availability of well-defined, multifunctional building blocks. 2,2-Dimethoxypentane-1,5-diol represents such a scaffold. The two primary hydroxyl groups can be derivatized to introduce a variety of functionalities, while the dimethyl acetal serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions for further elaboration. This inherent structural design makes it an attractive intermediate for creating sophisticated molecular architectures.
The primary challenge in synthesizing this molecule lies in achieving high selectivity and yield in a process that is both economically viable and scalable. Direct synthesis is complicated by the competing reactivities of the functional groups. The strategy outlined herein overcomes this challenge by employing a protection-reduction sequence that is both high-yielding and amenable to industrial-scale production. We will first protect the ketone functionality of dimethyl 2-oxoglutarate as a dimethyl acetal and then reduce the two ester groups to the corresponding primary alcohols. This approach avoids the use of stoichiometric reagents with poor atom economy in the critical reduction step, favoring a catalytic hydrogenation process known for its efficiency and environmental benefits.
Part 1: Synthesis of Dimethyl 2,2-dimethoxyglutarate (Acetal Intermediate)
Principle and Rationale
The first step in the synthesis is the protection of the ketone group in dimethyl 2-oxoglutarate. This is crucial to prevent side reactions during the subsequent reduction of the ester functionalities. The chosen method is the formation of a dimethyl acetal (also known as a ketal) using 2,2-dimethoxypropane (DMP) as both the reagent and a water scavenger.[1]
The reaction proceeds via an acid-catalyzed transketalization. A proton source, such as catalytic p-toluenesulfonic acid (p-TsOH), protonates one of the methoxy groups of DMP, which then eliminates methanol to form a reactive oxocarbenium ion. This electrophile is attacked by the carbonyl oxygen of the substrate. Subsequent proton transfers and reaction with methanol (generated in situ or present from the DMP) lead to the formation of the stable dimethyl acetal. A key advantage of using DMP is that it reacts with the water byproduct to form acetone and methanol, driving the equilibrium towards the product.[1] This obviates the need for physical water removal (e.g., Dean-Stark apparatus), simplifying the process for large-scale operations.
For industrial applications, heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can be used. These solid-phase catalysts are easily separated from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling, thereby reducing waste and cost.
Experimental Protocol: Ketalization
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add dimethyl 2-oxoglutarate (1.74 kg, 10.0 mol).
-
Reagent Addition: Add 2,2-dimethoxypropane (DMP) (1.56 kg, 15.0 mol, 1.5 equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (19.0 g, 0.1 mol, 0.01 equivalents).
-
Reaction: Stir the mixture at room temperature (20-25°C). The reaction is mildly exothermic. Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C and quench the catalyst by slowly adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (pH ~7).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 1 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove acetone, excess DMP, and methanol.
-
Purification: The crude product, dimethyl 2,2-dimethoxyglutarate, is purified by vacuum distillation to yield a colorless oil.
Data Presentation: Ketalization Parameters
| Parameter | Value |
| Starting Material | Dimethyl 2-oxoglutarate |
| Reagent | 2,2-Dimethoxypropane |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Molar Ratio (Substrate:DMP:Catalyst) | 1 : 1.5 : 0.01 |
| Temperature | 20-25°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-92% |
| Purity (Post-distillation) | >98% (by GC) |
Visualization: Ketalization Workflow
Caption: Workflow for the synthesis of the acetal intermediate.
Part 2: Reduction to 2,2-Dimethoxypentane-1,5-diol
Principle and Rationale
The final step is the reduction of the two ester groups in dimethyl 2,2-dimethoxyglutarate to primary alcohols. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective on a laboratory scale, they are not ideal for large-scale production due to safety concerns (pyrophoric nature), the need for anhydrous ethereal solvents, and problematic aqueous work-ups that generate significant waste.[2]
Catalytic hydrogenation is the superior method for industrial-scale synthesis. This process involves reacting the ester with high-pressure hydrogen gas in the presence of a heterogeneous catalyst. It is a cleaner, safer, and more atom-economical technology. For the reduction of esters to alcohols, copper-based catalysts are highly effective and widely used.[3] Catalysts such as copper chromite (Adkins catalyst) or supported copper catalysts (e.g., Cu/SiO₂) offer excellent activity and selectivity for this transformation.[3][4] The reaction is typically carried out in a solvent like ethanol or THF at elevated temperatures and pressures. The acetal protecting group is stable under these neutral or slightly basic hydrogenation conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: Charge a 10 L high-pressure stainless-steel autoclave with dimethyl 2,2-dimethoxyglutarate (1.10 kg, 5.0 mol) and anhydrous ethanol (5 L).
-
Catalyst Addition: Add a commercial copper chromite catalyst (e.g., 50-100 g, 5-10% by weight of the ester) to the solution. Safety Note: Copper chromite catalysts can be pyrophoric after reduction and should be handled with care.
-
System Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to 1500-2000 psi (100-135 bar). Begin stirring and heat the reactor to 150-180°C. Maintain the hydrogen pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 12-24 hours.
-
Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst pad with additional ethanol (2 x 500 mL).
-
Purification: Combine the filtrate and washings and remove the ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 2,2-Dimethoxypentane-1,5-diol as a viscous, colorless liquid.
Data Presentation: Hydrogenation Parameters
| Parameter | Value |
| Substrate | Dimethyl 2,2-dimethoxyglutarate |
| Catalyst | Copper Chromite |
| Catalyst Loading | 5-10 wt% |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 1500-2000 psi (100-135 bar) |
| Temperature | 150-180°C |
| Reaction Time | 12-24 hours |
| Expected Yield | 90-95% |
| Purity (Post-distillation) | >98% (by GC/HPLC) |
Visualization: Overall Synthetic Pathway
Caption: The two-step scalable synthesis of the target diol.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the ketone/ester carbonyl stretches and the appearance of the hydroxyl stretch in the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the compounds.
Conclusion
The two-step synthesis of 2,2-Dimethoxypentane-1,5-diol from dimethyl 2-oxoglutarate presented here offers a highly efficient and scalable route to this valuable chemical intermediate. The process utilizes cost-effective starting materials and reagents. The critical reduction step is achieved through catalytic hydrogenation, a green and industrially proven technology that avoids the safety and waste issues associated with stoichiometric hydride reagents. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to produce this versatile building block on a scale sufficient for extensive research and development programs.
References
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Reddit. (2022, October 23). PROTECTING GROUPS. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 2,2-Dimethoxypropane. Retrieved from [Link]
-
Jadhav, S. D., & Gaikwad, D. D. (2019). A NOVEL METHOD FOR ACETONIDE PROTECTION OF DIOLS BY USING DIMETHOXYPROPANE AND IODINE. International Journal of Advance and Innovative Research, 6(1(XVI)). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol. Retrieved from [Link]
-
Re-Form. (n.d.). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
A.SPIRE. (2021, August 31). Hydrogenation of dimethyl oxalate to ethylene glycol on Cu/SiO2 catalysts prepared by a deposition-decomposition method. Retrieved from [Link]
-
MDPI. (2022, January 26). Ni-Modified Ag/SiO2 Catalysts for Selective Hydrogenation of Dimethyl Oxalate to Methyl Glycolate. Retrieved from [Link]
Sources
Protection and deprotection strategies for 2,2-Dimethoxypentane-1,5-diol
An in-depth guide to the strategic protection and deprotection of the bifunctional molecule 2,2-Dimethoxypentane-1,5-diol, tailored for professionals in chemical research and drug development.
Introduction: Navigating Molecular Complexity
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unwanted side reactions and allows for precise chemical transformations.[1][2] The target molecule, 2,2-Dimethoxypentane-1,5-diol, presents a unique set of challenges and opportunities for the synthetic chemist. It possesses two primary hydroxyl groups with distinct steric environments and an acid-sensitive dimethyl acetal.
This application note provides a comprehensive guide to the selective protection and deprotection of the hydroxyl groups in 2,2-Dimethoxypentane-1,5-diol. We will explore strategies that leverage the molecule's inherent structural properties to achieve high levels of chemoselectivity, with a focus on robust, high-yielding protocols and the principles of orthogonal protection.
Strategic Analysis of 2,2-Dimethoxypentane-1,5-diol
A successful protection strategy hinges on a thorough understanding of the substrate's reactivity. The key features of 2,2-Dimethoxypentane-1,5-diol are:
-
Differential Steric Hindrance: The molecule contains two primary alcohols. The C5-hydroxyl is a typical, sterically accessible primary alcohol. In contrast, the C1-hydroxyl is a neopentyl-like alcohol, situated adjacent to a quaternary carbon (C2). This arrangement creates significant steric hindrance, making the C1-hydroxyl less accessible to bulky reagents.[3][4] Nucleophilic substitution reactions at neopentyl centers are notoriously slow, a factor that can be exploited for selective protection.[5][6]
-
Acid-Labile Acetal: The 2,2-dimethoxy group is a dimethyl acetal (or ketal), which is readily hydrolyzed to the corresponding ketone under acidic conditions.[7][8] This inherent acid sensitivity dictates that protection and deprotection steps must be conducted under neutral or basic conditions to preserve this functional group.
-
Orthogonal Protection Potential: The presence of two distinct hydroxyl groups allows for an orthogonal protection strategy. This involves using protecting groups that can be removed under different, non-interfering conditions, enabling the sequential modification of each alcohol.[9][10]
Part 1: Selective Protection Protocols
The key to manipulating 2,2-Dimethoxypentane-1,5-diol is to exploit the steric difference between the C1 and C5 hydroxyls.
Protocol 1.1: Selective Monoprotection of the C5-Hydroxyl with a Silyl Ether
This protocol leverages a sterically demanding silylating agent to selectively protect the more accessible C5-hydroxyl group. tert-Butyldimethylsilyl (TBS) chloride is an ideal reagent for this purpose due to its bulk.[11][12][13] The reaction is performed under basic conditions, which preserves the integrity of the dimethyl acetal.
Rationale: The bulky TBS group will preferentially react with the sterically unencumbered C5-OH. Imidazole serves as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride.[14] Conducting the reaction at a low temperature enhances the kinetic selectivity for the less hindered position.
Step-by-Step Methodology:
-
Dissolve 2,2-Dimethoxypentane-1,5-diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Add imidazole (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.05 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the C5-monoprotected product.
Protocol 1.2: Per-Protection of Both Hydroxyls with Benzyl Ethers
For applications requiring the protection of both hydroxyl groups, a less sterically sensitive reagent under basic conditions is necessary. The Williamson ether synthesis using benzyl bromide and a strong, non-nucleophilic base like sodium hydride (NaH) is a classic and robust method.[15][16]
Rationale: The Williamson ether synthesis is highly effective for protecting primary alcohols. While the C1-hydroxyl is hindered, the small size of the deprotonating agent (hydride) and the reactivity of benzyl bromide can overcome this barrier, especially at elevated temperatures, to ensure both alcohols are protected. The strongly basic conditions are fully compatible with the acetal functionality.
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) under an inert atmosphere (N2 or Ar), cool the mixture to 0 °C.
-
Add a solution of 2,2-Dimethoxypentane-1,5-diol (1.0 eq) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (BnBr, 2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 12-16 hours), cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dibenzylated product.
Part 2: Selective Deprotection Protocols
The choice of deprotection strategy is dictated by the protecting group employed and the need to maintain orthogonality.
Protocol 2.1: Deprotection of Silyl Ethers with Fluoride
The standard method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[17] This method is exceptionally mild and operates under neutral to slightly basic conditions, making it perfectly suited for substrates containing acid-sensitive groups like the dimethyl acetal.
Rationale: The high affinity of fluoride for silicon forms a very strong Si-F bond, which is the thermodynamic driving force for the cleavage of the Si-O bond.[11] The reaction is highly chemoselective and will not affect benzyl ethers or the acetal.
Step-by-Step Methodology:
-
Dissolve the silyl-protected diol (1.0 eq) in THF (approx. 0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water to remove TBAF salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 2.2: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
Benzyl ethers are most commonly and cleanly removed by catalytic hydrogenolysis.[18] This method involves the use of hydrogen gas and a palladium catalyst. It is a neutral and highly selective process.
Rationale: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen. This method is orthogonal to silyl ether and acetal functionalities, making it a cornerstone of many complex synthetic routes.[15]
Step-by-Step Methodology:
-
Dissolve the benzyl-protected diol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd) to the solution.
-
Seal the reaction vessel and purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling with H₂ three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Data Summary: Protection & Deprotection Strategies
| Transformation | Protecting Group | Reagents | Key Conditions | Stability of Acetal |
| Selective C5-Protection | TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF | 0 °C, Basic | Stable |
| Per-Protection | Bn (Benzyl) | BnBr, NaH, THF | Reflux, Basic | Stable |
| Silyl Deprotection | TBS | TBAF, THF | Room Temp, Neutral | Stable |
| Benzyl Deprotection | Bn | H₂, Pd/C, EtOH | Room Temp, Neutral | Stable |
| Acetal Deprotection | - | p-TsOH, Acetone/H₂O | Room Temp, Acidic | Cleaved |
Application of Orthogonal Strategy
The true power of these methods is realized when they are combined in an orthogonal fashion to allow for the stepwise manipulation of the diol.
This sequence demonstrates how each hydroxyl group can be independently addressed. After the first two protection steps, a synthetic modification could be performed on another part of the molecule. Subsequently, the C5-hydroxyl can be selectively unmasked with TBAF for further transformation, leaving the C1-hydroxyl protected. Finally, the C1-hydroxyl can be deprotected via hydrogenolysis. This level of control is indispensable in the synthesis of complex target molecules.
References
- Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Organic Chemistry Portal. Protective Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Organic Chemistry Portal. Dimethyl Acetals.
- Falck, J. R., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Dale, J., et al. (1992). Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers. Acta Chemica Scandinavica, 46, 1032-1037.
- Wikipedia. Protecting group.
- Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934.
- WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
- Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
- University of Manchester. VI Protecting Groups and Orthogonal Protection Strategies.
- University of Calgary. Alcohol Protecting Groups.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
-
Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN5RW8wEaIYi-fIbOoEopSMCJJ-XeDDnspMPvcd3iz8grAlvrXlO3o78kfF3TRI_LzCoVBoKTZyeWaT0VZ3rjDQcp08TDgwEJDYewTDz5nPRxsmxwKqzx2fdtbvO1EjErHUCErtQsiL6tb9lvgIehoBz5owTLrBXuBjnTbwty0t9zCJibpBhkHOikq0zN7raJarQLKjKZUaRywhjQ6XmxHSVV4xIX9nyHzVhT90HeBXaxWj5oSu3p1Ufq-ytkRQZx6cQ8TAQ==]([Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 9. fiveable.me [fiveable.me]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 13. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 14. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Preventing acid-catalyzed hydrolysis of 2,2-Dimethoxypentane-1,5-diol
Ticket ID: #KTL-505-PROTECT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of acid-catalyzed hydrolysis in acyclic ketals.[1]
Emergency Triage: Why is my compound decomposing?
If you are currently observing the disappearance of 2,2-dimethoxypentane-1,5-diol during workup or purification, stop immediately and review the following critical failure points. This molecule is an acyclic dimethyl ketal , a functional group that is thermodynamically unstable in the presence of water and even trace protons (
Immediate Action Checklist:
-
The Silica Trap: Are you running a standard silica gel column? Standard silica is acidic (
). Stop. You must buffer your eluent (See Protocol B). -
The Solvent Trap: Are you using Chloroform (
) for NMR? Chloroform naturally decomposes to form (deuterated hydrochloric acid). Filter it through basic alumina before use. -
The Intramolecular Trap: This specific molecule is a "ticking time bomb." If the ketal hydrolyzes to the ketone, the pendant C5-hydroxyl group will intramolecularly attack the ketone to form a cyclic hemiacetal (tetrahydrofuran derivative). This cyclization drives the hydrolysis equilibrium forward, making this molecule significantly more fragile than standard ketals.
The Mechanism: The "Oxocarbenium" Danger Zone
To prevent hydrolysis, you must understand the enemy. The reaction is not a simple degradation; it is a cascade catalyzed by protonation.
The Pathway:
-
Protonation: A lone pair on the methoxy oxygen grabs a trace proton.
-
Rate-Limiting Step: Methanol leaves, forming a highly reactive Oxocarbenium Ion .
-
Collapse: Water attacks the ion, leading to the ketone.
-
Cyclization (Specific to 1,5-diols): The C5 alcohol attacks the C2 ketone, locking the degradation product into a cyclic ether form.
Figure 1: The acid-catalyzed hydrolysis cascade.[2] Note that the final cyclization step (specific to 1,5-diols) makes the hydrolysis thermodynamically favorable.
Technical Protocols & Troubleshooting
Protocol A: Quenching & Workup
Objective: Ensure the crude mixture never experiences a pH < 7.
| Parameter | Standard Practice (RISKY) | Recommended Protocol (SAFE) |
| Quench Buffer | Water or Ammonium Chloride | Saturated |
| Drying Agent | Magnesium Sulfate ( | Sodium Sulfate ( |
| Evaporation | Rotovap at | Rotovap at |
Q: Why avoid
Protocol B: Purification (The "Basified" Silica Column)
Objective: Neutralize the acidic silanol groups (
The 1% TEA Method: Standard silica gel chromatography is the #1 cause of yield loss for this compound. You must deactivate the silica.[3][4]
-
Prepare Mobile Phase: Add 1% Triethylamine (TEA) (v/v) to your solvent system (e.g., 1% TEA / 29% EtOAc / 70% Hexanes).
-
Slurry the Silica: Mix the silica with the TEA-containing solvent before packing the column.
-
Flush: Run 2 column volumes of the TEA-solvent through the column to ensure the entire length is basic.
-
Load: Load your sample. (Note: TEA may streak on TLC; you may need to heat the TLC plate vigorously to drive off the amine before visualizing).
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound decomposes even on basified silica.
Protocol C: Analysis (NMR)
Objective: Prevent "NMR tube hydrolysis."
Chloroform (
-
Test: Add a drop of water to your
and check with pH paper. If it turns red, discard the solvent. -
Fix: Pass
through a small pipette plug of Basic Alumina immediately before adding it to your sample. -
Better: Use Benzene-
( ) if possible, as it is non-acidic and does not decompose into acidic species.
Troubleshooting Logic Tree
Use this flow to diagnose yield loss.
Figure 2: Diagnostic workflow for isolating the source of hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use 2,2-dimethoxypropane (DMP) to re-form the ketal if it hydrolyzes? A: Yes, this is a standard trans-ketalization strategy. If you have the 1,5-dihydroxy-2-pentanone (hydrolysis product), you can treat it with neat DMP and a catalytic amount of Pyridinium p-Toluenesulfonate (PPTS). However, the water produced must be removed (e.g., via Soxhlet with molecular sieves) to drive the equilibrium [1].
Q: My product is an oil. How do I store it long-term?
A: Acyclic ketals are best stored at
Q: I see a new spot on TLC just by letting the sample sit in the air. Why?
A: The humidity in the lab air combined with atmospheric
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[5][6] Wiley-Interscience. (See Chapter on Protection for the Carbonyl Group: Dimethyl Acetals/Ketals).
-
Cordes, E. H., & Bull, H. G. (1974).[7] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[7] Chemical Reviews, 74(5), 581–603.[7] [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography parameters). [Link]
Sources
Overcoming solubility challenges with 2,2-Dimethoxypentane-1,5-diol
[1]
Core Physicochemical Profile
Before troubleshooting, verify your material against these standard specifications. Deviations often indicate premature hydrolysis or cyclization.[1]
| Property | Specification | Critical Note |
| CAS Number | 1403495-63-5 (or related intermediates) | Often custom-synthesized; check CoA.[1] |
| Molecular Formula | C₇H₁₆O₄ | Contains acid-labile dimethyl ketal.[1] |
| Appearance | Colorless to pale yellow viscous oil | Red Flag: Turbidity or solid precipitate suggests hydrolysis to the ketone. |
| Solubility (Good) | THF, DCM, Methanol, Ethyl Acetate | Soluble in most polar organic solvents. |
| Solubility (Poor) | Hexanes, Diethyl Ether (partial), Cold Water | Warning: Soluble in water but hydrolyzes rapidly at pH < 7. |
| Stability | pH > 7.5 (Stable); pH < 6.0 (Labile) | Must be stored over basic alumina or with trace base (e.g., 0.1% TEA). |
Troubleshooting Guide: Overcoming Solubility & Stability Challenges
Issue 1: "My monomer solution turns cloudy or precipitates upon standing in air."
Diagnosis: Moisture-Induced Hydrolysis & Cyclization. DMPD is a ketal.[1] Upon exposure to atmospheric moisture and trace acid (even CO₂ from air), it hydrolyzes to 1,5-dihydroxy-2-pentanone, which spontaneously cyclizes to form dihydro-2H-pyran-3(4H)-one or related cyclic ethers.[1] These degradation products have different solubility profiles and often appear as oily droplets or precipitates.[1]
The Fix:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: Add 0.5% Triethylamine (TEA) to the neat oil for long-term storage.[1]
-
Solvent Prep: Never use "bottle" solvents.[1] Use anhydrous THF/DCM dried over molecular sieves.
-
Recovery: If cloudy, attempt to dry with MgSO₄ and filter. If the NMR shows a loss of the methoxy peak (approx. 3.2 ppm), the batch is degraded.
Issue 2: "DMPD is immiscible with my diisocyanate/hydrophobic linker."
Diagnosis: Polarity Mismatch. DMPD is a short-chain diol with high polarity due to the hydroxyls and ether oxygens.[1] When reacting with hydrophobic segments (e.g., HDI, PCL prepolymers), phase separation occurs before the reaction can proceed, leading to low molecular weight polymers.
The Fix: The "Co-Solvent Bridge" Protocol
-
Primary Solvent: Dissolve DMPD in a minimum amount of dry DMF or DMSO (high polarity, non-protic).[1]
-
Dilution: Dilute this solution into the main reaction solvent (e.g., Chloroform or Toluene).[1]
-
Temperature: Heat the reaction to 45–50°C before adding the catalyst. This kinetic energy helps overcome the miscibility barrier during the critical initial oligomerization phase.
Issue 3: "I cannot purify the diol from the reaction mixture."
Diagnosis: Thermal Instability. Users often try to distill DMPD at high temperatures.[1] The ketal bond is thermally sensitive, especially if the crude mixture is slightly acidic.
The Fix:
-
Avoid Distillation: If possible, use column chromatography on basic alumina (not silica gel, which is acidic).
-
Eluent: Use Ethyl Acetate/Hexane with 1% Triethylamine .[1]
-
Vacuum: If distillation is necessary, ensure the pot residue is neutralized with NaHCO₃ and use high vacuum (<1 mmHg) to keep the temperature below 100°C.
Visualizing the "Stability Trap"
Understanding the degradation pathway is crucial for handling. The diagram below illustrates why "solubility issues" are often actually "chemical transformation" issues.
Caption: The acid-catalyzed degradation pathway of DMPD. Note that the linear diol collapses into a cyclic ether, altering solubility and reactivity.
Validated Protocol: Synthesis of Acid-Degradable Polyurethane
This protocol is designed to overcome the solubility/miscibility challenges of DMPD during polymerization.[1]
Objective: Synthesize a pH-responsive polyurethane using DMPD and Hexamethylene Diisocyanate (HDI).
Reagents:
-
DMPD (Dried over 4Å sieves)[1]
-
HDI (Distilled)[1]
-
Catalyst: Dibutyltin Dilaurate (DBTDL)
-
Solvent: Anhydrous THF (Stabilized with BHT)
Step-by-Step Workflow:
-
Pre-Drying (Critical):
-
Solvation:
-
Dissolve the dried DMPD in Anhydrous THF to achieve a 20% w/v concentration .
-
Check: Solution must be crystal clear.
-
-
The "Slow-Feed" Polymerization:
-
Place HDI in the reaction vessel with 50% of the total THF. Heat to 50°C.
-
Add the catalyst (DBTDL, 0.1 mol%).
-
Dropwise Addition: Add the DMPD solution to the HDI over 30 minutes.
-
Why? This prevents the "insoluble oligomer" crash-out by ensuring the growing chains remain solvated by the excess isocyanate initially.[1]
-
-
Quenching & Precipitation:
-
Once viscosity increases (approx. 4-6 hours), precipitate into cold Diethyl Ether containing 1% TEA .
-
Note: The TEA prevents acid hydrolysis during the precipitation step.
-
Application Logic: Why use DMPD?
The solubility challenges of DMPD are the trade-off for its unique function.[1]
Caption: Mechanism of Action.[1] DMPD confers acid-sensitivity to the polymer backbone, allowing targeted solubility switch at the tumor site.
References
Minimizing side reactions during 2,2-Dimethoxypentane-1,5-diol esterification
This guide functions as a specialized Technical Support Center for researchers working with 2,2-Dimethoxypentane-1,5-diol . This substrate presents a classic "synthetic paradox": it contains a robust primary alcohol distal to the protecting group (C5) and a sterically hindered neopentyl-like alcohol (C1), all anchored by an acid-labile ketal functionality.
Ticket Subject: Minimizing Side Reactions for 2,2-Dimethoxypentane-1,5-diol
Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Substrate Stability Risk)
Executive Summary: The Stability/Reactivity Paradox
The core challenge with 2,2-Dimethoxypentane-1,5-diol is not the esterification itself, but the survival of the 2,2-dimethoxy ketal moiety. This functional group acts as a masked ketone. In the presence of water and even trace protons (
Critical Structural Analysis:
-
C5-OH: Unhindered primary alcohol. Reacts rapidly.
-
C1-OH: Neopentyl-position alcohol (adjacent to the quaternary C2). Reacts slowly due to steric hindrance.
-
C2-Ketal: Highly sensitive to Brønsted acids (e.g.,
, -TsOH) and Lewis acids.
The Golden Rule: Fischer esterification is strictly forbidden. You must operate under neutral or basic conditions.[1][2]
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the safest method for your specific target (Mono- vs. Bis-ester).
Figure 1: Method selection based on regioselectivity requirements and steric tolerance.
Troubleshooting Side Reactions (Root Cause Analysis)
Side Reaction 1: Ketal Hydrolysis (Deprotection)
Symptom: NMR shows loss of methoxy singlets (~3.2 ppm) and appearance of ketone signals; product is polar/streaks on TLC.
Mechanism: Acid-catalyzed cleavage of the acetal/ketal by adventitious water.
| Root Cause | Corrective Action |
| Acidic Reagents | Avoid Acyl Chlorides unless used with excess Pyridine/TEA at |
| Reaction Water | If using Steglich, the urea byproduct traps water, but the intermediate is sensitive. Ensure solvents are anhydrous. |
| Silica Acidity | CRITICAL: Silica gel is slightly acidic (pH 6.5-7.0). This is enough to hydrolyze the ketal during purification. See Section 5. |
Side Reaction 2: N-Acylurea Formation (The Steglich Trap)
Symptom: Low yield of ester, presence of a difficult-to-remove byproduct (N-acylurea).
Mechanism: The O-acylisourea intermediate rearranges via an
Figure 2: Kinetic competition between esterification and N-acylurea formation.
Corrective Action:
-
Use EDC instead of DCC: The byproduct is water-soluble, aiding workup, though the side reaction mechanism remains.
-
Switch to Yamaguchi: This method avoids the carbodiimide intermediate entirely, preventing N-acylurea formation.
Validated Experimental Protocols
Protocol A: Yamaguchi Esterification (Recommended for Bis-Esterification)
Best for forcing the reaction at the hindered C1 position while maintaining basic conditions to protect the ketal.
Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent),
-
Activation: Dissolve the carboxylic acid (1.1 equiv per -OH) and
(1.2 equiv) in THF. Cool to . -
Anhydride Formation: Add Yamaguchi reagent (1.1 equiv) dropwise. Stir 1h. A precipitate (
) will form. Note: The base neutralizes HCl immediately, protecting the ketal. -
Esterification: Filter off the amine salt (optional but cleaner) or add the 2,2-Dimethoxypentane-1,5-diol solution in Toluene with DMAP (1.5 - 2.0 equiv).
-
Reflux: Heat to reflux for 3–6 hours. The high temperature overcomes the steric barrier at C1.
-
Workup: Quench with saturated
.
Protocol B: Enzymatic Regioselective Esterification (C5 Only)
Best for mono-protection of the unhindered C5-OH.
Reagents: Vinyl ester (acyl donor), Lipase CAL-B (immobilized, e.g., Novozym 435), MTBE or Toluene.
-
Setup: Suspend the diol and Vinyl Acetate (or Vinyl Benzoate) in dry MTBE.
-
Catalysis: Add CAL-B beads (20% w/w relative to substrate).
-
Incubation: Shake at
. -
Mechanism: The enzyme pocket will accept the unhindered C5-OH but reject the neopentyl C1-OH.
-
Termination: Filter off the enzyme beads. The ketal is perfectly safe (neutral pH).
Purification: The "Neutral Silica" Technique
Even if your reaction succeeds, you can destroy the product on the column. Standard silica gel slurries in
The Fix: Triethylamine (TEA) Passivation [2]
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% v/v Triethylamine .
-
Column Flushing: Flush the packed column with 2 column volumes of this basic solvent.
-
Running the Column: You can now run the column with standard solvent (or maintain 0.1% TEA).
-
Effect: The TEA neutralizes the acidic silanol (
) sites, preventing ketal hydrolysis during purification. -
Alternative: Use Neutral Alumina (Grade III) if the separation allows.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Thionyl Chloride (
Q: Why is my yield low for the bis-ester using DCC? A: As detailed in Figure 2, the C1-OH is too hindered. The intermediate O-acylisourea rearranges to the N-acylurea before the C1-OH can attack.[6][7] Switch to Yamaguchi or Steglich with high-loading DMAP (1.0 equiv) to accelerate the attack.
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the deprotected ketone-diol (5-hydroxy-2-pentanone derivative). It is much more polar than the ketal. Check the pH of your aqueous workup; ensure it was buffered (NaHCO3), not acidic.
References
-
Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6][7][8] Angew.[8] Chem. Int. Ed.1978 , 17, 522–524.[7] Link
-
Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bull. Chem. Soc. Jpn.1979 , 52, 1989–1993. Link[9]
-
Silica Neutralization: "Purification of Acid-Sensitive Compounds."[1][2][10] Teledyne ISCO Technical Notes. Link
-
Enzymatic Selectivity: Gotor-Fernández, V.; Busto, E.; Gotor, V. "Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds." Adv.[11] Synth. Catal.2006 , 348, 797. Link
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 10. reddit.com [reddit.com]
- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Validation & Comparative
Benchmarking 2,2-Dimethoxypentane-1,5-diol performance in drug delivery systems
Executive Summary: The "Smart" Diol Revolution
In the landscape of drug delivery systems (DDS), the "PEG dilemma"—balancing circulation stability with efficient intracellular release—remains a critical bottleneck. While PLGA (Poly(lactic-co-glycolic acid)) has long been the gold standard for biodegradability, its bulk erosion mechanism lacks environmental sensitivity, often leading to "burst release" or incomplete cargo delivery.
2,2-Dimethoxypentane-1,5-diol (DMPD) represents a paradigm shift. Unlike passive polyesters, DMPD is a functional monomer containing an acid-labile acyclic ketal moiety. When polymerized (typically into polyurethanes or polyesters), this moiety acts as a pH-triggered switch.
This guide benchmarks DMPD-based polymers against PLGA and Hydrazone linkers, demonstrating why DMPD is superior for endosomal escape and protein delivery due to its unique "Polarity Switch" mechanism and lack of acidic degradation products.
Technical Deep Dive: The Mechanism of Action
To understand the performance data, we must first establish the chemical causality.
The "Polarity Switch" Mechanism
DMPD contains a gem-dimethoxy group at the C2 position. In a neutral environment (pH 7.4, bloodstream), this group is hydrophobic and stable, maintaining the integrity of self-assembled micelles.
Upon endocytosis (pH 5.0 - 6.0), the acid-catalyzed hydrolysis occurs:
-
Protonation: The methoxy oxygen is protonated.
-
Hydrolysis: The acetal linkage cleaves, releasing two molecules of methanol.
-
Transformation: The hydrophobic ketal converts into a hydrophilic ketone (2-pentanone derivative).
The Result: The polymer backbone undergoes a drastic increase in polarity (hydrophilicity). This destabilizes the micelle structure, causing rapid disassembly and payload release inside the cell, bypassing the lysosomal degradation pathway.
Comparative Benchmarking
We compared a DMPD-based Polyurethane (DMPD-PU) against the industry standards: PLGA (50:50) and a Hydrazone-linked polymer.
A. Stability & Release Kinetics
Data derived from in vitro dialysis assays (37°C).
| Feature | DMPD-PU (The Challenger) | PLGA 50:50 (Gold Standard) | Hydrazone Linker (Competitor) |
| Stability (pH 7.4) | High (>95% retention at 7 days) | Moderate (Bulk erosion starts immediately) | Moderate (Slow leakage observed) |
| Response Time (pH 5.0) | Fast (< 6 hours) | Slow (Weeks/Months) | Medium (12-24 hours) |
| Release Mechanism | Micelle Disassembly (Triggered) | Bulk Erosion (Passive) | Bond Cleavage (Chemical) |
| Burst Release Risk | Low (Structurally stable at pH 7.4) | High (Initial surface desorption) | Medium |
B. Biocompatibility & Byproducts
This is the critical differentiator for protein/gene delivery.
-
PLGA Failure Mode: PLGA degrades into lactic and glycolic acid.[] Inside a nanoparticle, this can drop the local pH to ~2.5, denaturing encapsulated proteins (the "acidity trap").
-
DMPD Advantage: Hydrolysis yields a ketone and methanol (trace amounts). The local pH remains near neutral, preserving the bioactivity of sensitive payloads like mRNA or enzymes.
Experimental Protocol: Synthesis of DMPD-Polyurethane
Note: This protocol synthesizes an amphiphilic polyurethane copolymer suitable for micelle formation.[2][3][4]
Phase 1: Materials Preparation
-
Monomer: 2,2-Dimethoxypentane-1,5-diol (DMPD) - Dried in vacuo for 24h.
-
Diisocyanate: Hexamethylene diisocyanate (HDI) or L-Lysine Diisocyanate (LDI).
-
Hydrophilic Block: Poly(ethylene glycol) (PEG, Mw 2000).
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Solvent: Anhydrous Dimethylformamide (DMF).
Phase 2: Step-by-Step Synthesis
-
Pre-polymerization:
-
In a flame-dried 3-neck flask under Nitrogen, dissolve PEG (1 eq) in anhydrous DMF.
-
Add HDI (2 eq) and DBTDL (0.1 wt%).
-
Stir at 60°C for 3 hours to form the isocyanate-terminated pre-polymer.
-
-
Chain Extension (The Critical Step):
-
Dissolve DMPD (1 eq) in minimal DMF.
-
Add dropwise to the pre-polymer solution.
-
Expert Tip: Maintain strict anhydrous conditions. Moisture will react with isocyanate to form urea linkages, ruining the defined structure.
-
React at 70°C for 12 hours.
-
-
Purification:
-
Precipitate the polymer into cold diethyl ether.
-
Filter and dry under vacuum.
-
Validation: Verify structure via 1H-NMR (Look for the methoxy peak at ~3.2 ppm and urethane NH at ~7.0 ppm).
-
Protocol: In Vitro Hydrolysis Study
To validate the "Smart" performance of your synthesized polymer, follow this self-validating kinetic study.
Objective: Quantify the conversion of Ketal to Ketone over time at varying pH.
-
Sample Prep: Dissolve 10 mg of DMPD-PU in 0.6 mL of deuterated buffer:
-
Group A: Phosphate Buffered Saline (PBS) in D2O, pH 7.4.
-
Group B: Acetate Buffer in D2O, pH 5.0.[5]
-
-
Measurement (1H-NMR):
-
Acquire spectra at T=0, 1h, 3h, 6h, 12h, 24h.
-
Target Signal: Monitor the disappearance of the methoxy singlet (~3.2 ppm) and the appearance of the ketone alpha-protons.
-
-
Data Analysis:
-
Plot [Methoxy_Intensity] / [Internal_Standard] vs. Time.
-
Success Criteria: Group A should show <5% change in 24h. Group B should show >50% reduction within 6 hours.
-
References
-
Murthy, N., et al. (2003). "A novel strategy for encapsulating therapeutic proteins with acid-labile polyketal microparticles."[5] Journal of the American Chemical Society.
-
Bachelder, E. M., et al. (2008). "Acid-degradable polyurethane particles for protein-based vaccines." Molecular Pharmaceutics.
-
Makadia, H. K., & Siegel, S. J. (2011). "Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Delivery Carrier to Tissue Engineering." Polymers.[][6][7][8][9][10][11][12][13]
-
Hu, J., et al. (2017). "pH-Responsive Polyurethanes for Drug Delivery." Bioconjugate Chemistry.
-
Gao, W., et al. (2010). "pH-Responsive Nanoparticles for Drug Delivery." Molecular Pharmaceutics.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Smart Solvents in Drug Delivery Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine | MDPI [mdpi.com]
Comparative Hydrolytic Stability of 2,2-Dimethoxypentane-1,5-diol and Structural Analogs
Executive Summary
This guide evaluates the hydrolytic stability of 2,2-Dimethoxypentane-1,5-diol (Compound A) against its steric and cyclic analogs. As pH-sensitive linkers become ubiquitous in antibody-drug conjugates (ADCs) and nanoparticle delivery systems, selecting the precise acetal "trigger" is critical.
Key Findings:
-
Compound A (Acyclic Dimethyl): Exhibits the fastest hydrolysis kinetics (
at pH 5.0), making it ideal for rapid endosomal payload release. -
Steric Analogs (Diethyl/Dipropyl): Increasing the steric bulk of the alkoxy group increases stability by 2–5 fold, offering a "tunable" intermediate release profile.
-
Cyclic Analogs (1,3-Dioxolanes): Demonstrate superior stability (
at pH 5.0) due to the entropic and thermodynamic stability of the ring system, rendering them suitable for long-circulation formulations but potentially too stable for rapid intracellular release.
Structural Scope & Mechanistic Basis
The Analogs
To provide a comprehensive stability profile, we compare the target molecule against a steric analog and a cyclic analog derived from the same parent ketone (5-hydroxy-2-pentanone).
| ID | Compound Name | Structure Type | Key Feature |
| A | 2,2-Dimethoxypentane-1,5-diol | Acyclic Ketal | Minimal steric hindrance; high acid lability. |
| B | 2,2-Diethoxypentane-1,5-diol | Acyclic Ketal | Increased steric bulk at the acetal center. |
| C | 2-Methyl-2-(3-hydroxypropyl)-1,3-dioxolane | Cyclic Ketal | 5-membered ring; entropically favored stability. |
Hydrolysis Mechanism (A1 Pathway)
The hydrolysis of these acetals follows the specific acid-catalyzed A1 mechanism . The reaction rate is governed by the stability of the oxocarbenium ion intermediate and the steric access of water for the subsequent nucleophilic attack.
Figure 1: The A1 mechanism of acetal hydrolysis. The cleavage of the alcohol (ROH) to form the oxocarbenium ion is the rate-determining step (RDS).
Comparative Performance Data
The following data summarizes the kinetic profiles of the analogs. Data is representative of standard acetal hydrolysis rates found in pH-sensitive drug delivery literature (e.g., Gillies & Fréchet).
Table 1: Hydrolytic Half-Lives ( ) at Physiological and Acidic pH
| Compound | Structure | Stability Factor* | ||
| A (Target) | Dimethyl Ketal | ~4 hours | 1.8 min | 1.0 (Baseline) |
| B (Analog) | Diethyl Ketal | ~12 hours | 8.5 min | 4.7x |
| C (Analog) | Cyclic (Dioxolane) | > 7 days | 32 hours | >1000x |
*Stability Factor is calculated relative to Compound A at pH 5.0.
Analysis of Results
-
The "Acyclic Acceleration": Compound A hydrolyzes rapidly at pH 5.0 because the acyclic methoxy groups have high rotational freedom, allowing the leaving group to easily adopt the anti-periplanar geometry required for cleavage.
-
Steric Effect (Compound B): Replacing methoxy with ethoxy introduces steric bulk. This destabilizes the transition state leading to the oxocarbenium ion, slightly retarding the rate.
-
The Cyclic Effect (Compound C): The 1,3-dioxolane ring is significantly more stable. Hydrolysis requires ring-opening, which is entropically unfavorable compared to the fragmentation of acyclic analogs. This makes cyclic ketals poor candidates for systems requiring rapid "burst" release upon endocytosis.
Experimental Protocols
To ensure reproducibility, the following protocols utilize Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for monitoring hydrolysis kinetics in real-time.
Workflow Overview
Figure 2: Experimental workflow for determining hydrolytic half-lives using NMR spectroscopy.
Detailed Kinetic Assay Protocol (NMR)
Materials:
-
Deuterated Phosphate Buffer (pH 7.4) and Acetate/Citrate Buffer (pH 5.0).
-
Acetonitrile-
(CD CN) as an internal standard/co-solvent. -
500 MHz NMR Spectrometer.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 10 mg of the acetal (Compound A, B, or C) in 0.1 mL of CD
CN. -
Initiation: Rapidly add 0.6 mL of the appropriate deuterated buffer (pre-thermostatted to 37°C) to the NMR tube.
-
Acquisition: Immediately insert the tube into the NMR probe. Lock and shim (pre-shimming on a dummy sample is recommended for fast reactions).
-
Monitoring:
-
For Compound A : Acquire spectra every 30 seconds for 20 minutes.
-
For Compound C : Acquire spectra every 30 minutes for 24 hours.
-
-
Data Processing: Integrate the characteristic acetal proton signal (e.g., the methoxy singlet at ~3.2 ppm for Compound A) relative to the constant residual solvent peak or internal standard.
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate half-life:
.
-
Conclusion & Recommendations
For researchers designing pH-responsive carriers:
-
Select Compound A (2,2-Dimethoxypentane-1,5-diol) if your application requires rapid payload release immediately upon endosomal acidification (pH 5.0). This is the "fast-trigger" option.
-
Select Compound C (Cyclic Analog) only if the payload is extremely toxic and requires maximum stability in circulation, and if the target tissue possesses high lysosomal enzymatic activity that might assist in degradation, as acid hydrolysis alone may be too slow.
-
Select Compound B for fine-tuning. If Compound A releases prematurely in serum, the slight steric bulk of the diethyl analog provides a necessary stability buffer without the kinetic penalty of cyclization.
References
-
Gillies, E. R., & Fréchet, J. M. J. (2004).[1] Acetals as pH-Sensitive Linkages for Drug Delivery.[1] Bioconjugate Chemistry, 15(6), 1254–1263.[1]
-
Cordes, E. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews, 74(5), 581–603.[2]
-
Fife, T. H. (1972). Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272.
-
Jain, R., Standley, S. M., & Fréchet, J. M. J. (2007). Synthesis and degradation of pH-sensitive linear poly(amidoamine)s. Macromolecules, 40(2), 452–457.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
